molecular formula C15H20BClO2 B6152838 2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2223036-52-8

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6152838
CAS No.: 2223036-52-8
M. Wt: 278.6 g/mol
InChI Key: XDXVZNJIUPVJII-UHFFFAOYSA-N
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Description

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H20BClO2 and its molecular weight is 278.6 g/mol. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 3-chloro-5-cyclopropylphenylboronic acid with 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid in the presence of a palladium catalyst and a base.", "Starting Materials": [ "3-chloro-5-cyclopropylphenylboronic acid", "2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Dissolve 3-chloro-5-cyclopropylphenylboronic acid (1.0 equiv) and 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid (1.2 equiv) in a suitable solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as PdCl2(PPh3)2 (5 mol%) and a base such as potassium carbonate (2.0 equiv) to the reaction mixture.", "Step 3: Heat the reaction mixture at 100-120°C under an inert atmosphere for 24-48 hours.", "Step 4: Cool the reaction mixture to room temperature and filter off any solids.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable eluent such as hexane/ethyl acetate to obtain the desired product '2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane'." ] }

CAS No.

2223036-52-8

Molecular Formula

C15H20BClO2

Molecular Weight

278.6 g/mol

IUPAC Name

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-7-11(10-5-6-10)8-13(17)9-12/h7-10H,5-6H2,1-4H3

InChI Key

XDXVZNJIUPVJII-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C3CC3

Purity

95

Origin of Product

United States

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